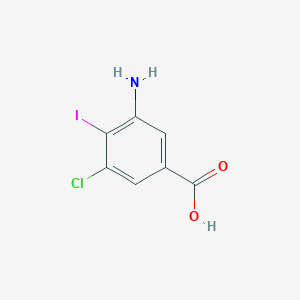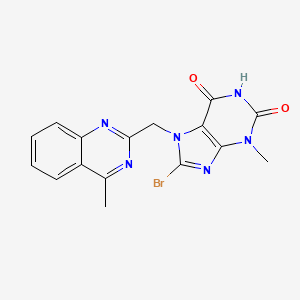
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a bromine atom, a methyl group, and a quinazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with 4-methylquinazoline-2-ylmethyl chloride under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazoline moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 8-position.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially leading to different purine derivatives.
Hydrolysis: Products include the cleavage fragments of the original compound.
科学的研究の応用
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a tool compound to study purine metabolism and related biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that mediate cellular signaling pathways. The quinazoline moiety may contribute to the binding affinity and specificity of the compound, enhancing its biological activity.
類似化合物との比較
Similar Compounds
8-Bromo-3-methylxanthine: Lacks the quinazoline moiety, making it less complex and potentially less active.
7-(4-Methylquinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, similar to the previous compound.
Uniqueness
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the quinazoline moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H13BrN6O2 |
|---|---|
分子量 |
401.22 g/mol |
IUPAC名 |
8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O2/c1-8-9-5-3-4-6-10(9)19-11(18-8)7-23-12-13(20-15(23)17)22(2)16(25)21-14(12)24/h3-6H,7H2,1-2H3,(H,21,24,25) |
InChIキー |
ZYKNFZGTCKBGPV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
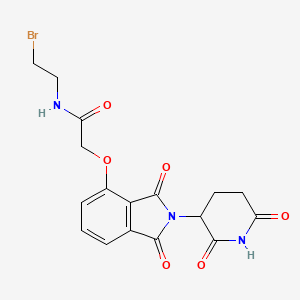
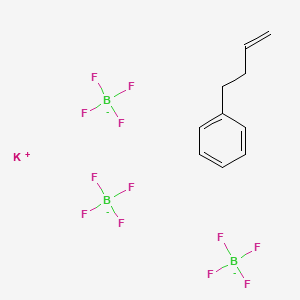
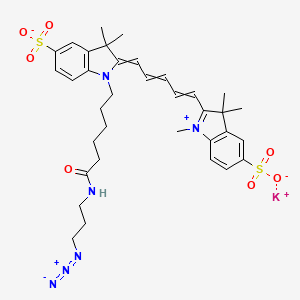
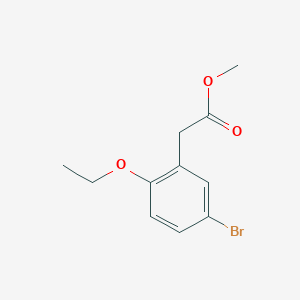
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)

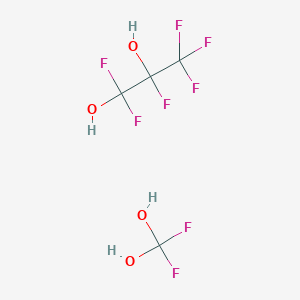
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
